molecular formula C8H7ClO4 B177349 Methyl 3-chloro-4,5-dihydroxybenzoate CAS No. 132496-77-6

Methyl 3-chloro-4,5-dihydroxybenzoate

Cat. No. B177349
CAS RN: 132496-77-6
M. Wt: 202.59 g/mol
InChI Key: SWRZROKGZUCAQN-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4,5-dihydroxybenzoate” belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .


Synthesis Analysis

The synthesis of “Methyl 3-chloro-4,5-dihydroxybenzoate” involves a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane, which is allowed to stir at room temperature for 16 hours .


Molecular Structure Analysis

The molecular formula of “Methyl 3-chloro-4,5-dihydroxybenzoate” is C8H7ClO4 . Its average mass is 202.592 Da and its monoisotopic mass is 202.003281 Da .


Chemical Reactions Analysis

“Methyl 3-chloro-4,5-dihydroxybenzoate” is primarily known for its antioxidant and free radical scavenging properties . It is used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-4,5-dihydroxybenzoate” appears as a light yellow solid . It has a melting point range of 164 - 169 °C / 327.2 - 336.2 °F . The flash point and other physical properties are not available .

Scientific Research Applications

Neurodegenerative Disease Prevention

Methyl 3-chloro-4,5-dihydroxybenzoate: has shown potential in preventing neurodegenerative diseases (NDDs). Studies have revealed that this compound can permeate the blood-brain barrier (BBB), which is crucial for delivering therapeutic agents to the brain . Its pharmacokinetic characteristics include fast absorption, high systemic clearance, and a short half-life, with an oral bioavailability of 23%. This suggests that it could be developed into a medication for conditions like Alzheimer’s disease.

Antioxidant Therapy for Reproductive Health

In the context of reproductive health, particularly concerning endometriosis, Methyl 3-chloro-4,5-dihydroxybenzoate has been found to alleviate oxidative damage in granulosa cells . By activating the Nrf2 antioxidant pathway, it helps in protecting these cells from apoptosis, which is beneficial for oocyte and embryo quality, potentially improving pregnancy outcomes for endometriosis-associated infertility.

Pharmaceutical Compound Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties make it a versatile precursor for developing medications that could address a wide range of health issues .

Analytical Chemistry Applications

Methyl 3-chloro-4,5-dihydroxybenzoate: is used in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics and tissue distribution of small molecule compounds . This application is vital for understanding how drugs are absorbed, distributed, metabolized, and excreted in living organisms.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of complex molecules such as cored dendrimers and crown ethers . These molecules have applications in catalysis, drug delivery, and materials science.

Ribonucleotide Reductase Inhibition

It has been used to study the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. Inhibitors of this enzyme have potential applications in anti-tumor therapies, as they can disrupt the proliferation of cancer cells .

Safety and Hazards

“Methyl 3-chloro-4,5-dihydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 3-chloro-4,5-dihydroxybenzoate” has the potential to prevent neurodegenerative diseases (NDDs) . The pharmacokinetic characteristics of MDHB include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . This will contribute to further preclinical and clinical studies of its effects .

properties

IUPAC Name

methyl 3-chloro-4,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZROKGZUCAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616591
Record name Methyl 3-chloro-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132496-77-6
Record name Methyl 3-chloro-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-4,5-dihydroxybenzoic acid (2) (3.16 g, 16.76 mmol) and chlorotrimethylsilane (6.36 mL, 50.3 mmol) in MeOH (50 mL) was stirred at 50° C., under nitrogen overnight. The solvent was removed in vacuo and the residue was partitioned between brine (75 mL) and EtOAc (75 mL). The organic layer was washed with brine (75 mL), dried over MgSO4 and filtered. The solvent was removed in vacuo to give methyl 3-chloro-4,5-dihydroxybenzoate (3) (3.26 g, 13.68 mmol, 82% yield): m/z 201 [M−H]− (ES−); 1H NMR (400 MHz, DMSO-d6) δ: 10.17 (2H, br s), 7.38 (1H, d), 7.35 (1H, d), 3.78 (3H, s).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 3,4-dihydroxybenzoate (5.0 g) in diethyl ether (300 mL) stirred at 0° C. was added sulfuryl chloride (3.7 mL) dropwise. The reaction mixture was stirred at 0° C. for 16 h. The solvent was removed in vacuo. The residue was washed with hot chloroform (2×150 mL) to afford methyl 3-chloro-4,5-dihydroxybenzoate (D68) (1.9 g) as a white solid. δH (DMSO-d6, 400 MHz): 3.78 (3H, s), 7.33 (1H, d), 7.37 (1H, d), 10.11 (2H, br s). MS (ES): C8H7ClO4 requires 202. found 203.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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